molecular formula C3H5NaO3 B12417455 sodium;2,3,3,3-tetradeuterio-2-hydroxypropanoate

sodium;2,3,3,3-tetradeuterio-2-hydroxypropanoate

Cat. No.: B12417455
M. Wt: 116.08 g/mol
InChI Key: NGSFWBMYFKHRBD-LHHVLQQYSA-M
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Description

Sodium 2,3,3,3-tetradeuterio-2-hydroxypropanoate (IUPAC: sodium;2,3,3,3-tetradeuterio-2-hydroxypropanoate) is a stable isotope-labeled derivative of sodium lactate. Its structure (C3H2D4NaO3) features four deuterium atoms at the 2, 3, 3, and 3 positions, replacing hydrogen atoms in the parent compound. This deuteration enhances its utility in analytical chemistry, particularly in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), where it serves as an internal standard for quantification and metabolic studies . The compound is supplied as a neat solution in water and stored at room temperature, with a molecular weight of 116.08 g/mol and CAS number 72-17-3 (unlabelled form) .

Properties

Molecular Formula

C3H5NaO3

Molecular Weight

116.08 g/mol

IUPAC Name

sodium;2,3,3,3-tetradeuterio-2-hydroxypropanoate

InChI

InChI=1S/C3H6O3.Na/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6);/q;+1/p-1/i1D3,2D;

InChI Key

NGSFWBMYFKHRBD-LHHVLQQYSA-M

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C(=O)[O-])O.[Na+]

Canonical SMILES

CC(C(=O)[O-])O.[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium;2,3,3,3-tetradeuterio-2-hydroxypropanoate typically involves the deuteration of sodium lactate. This can be achieved by reacting sodium lactate with deuterium oxide (D2O) under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the exchange of hydrogen atoms with deuterium.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterium oxide and advanced catalytic systems to ensure complete deuteration. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the hydroxyl group is converted to a carbonyl group, forming deuterated pyruvate.

    Reduction: The compound can be reduced back to its corresponding alcohol form using reducing agents like sodium borohydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like thionyl chloride and phosphorus tribromide are used for substitution reactions.

Major Products:

    Oxidation: Deuterated pyruvate.

    Reduction: Deuterated lactate.

    Substitution: Various deuterated derivatives depending on the substituent introduced.

Scientific Research Applications

Sodium;2,3,3,3-tetradeuterio-2-hydroxypropanoate has a wide range of applications in scientific research:

    Chemistry: Used as a tracer in reaction mechanisms to study the kinetic isotope effect.

    Biology: Employed in metabolic studies to trace the pathways of lactate metabolism.

    Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.

    Industry: Applied in the production of deuterated compounds for use in nuclear magnetic resonance (NMR) spectroscopy.

Mechanism of Action

The mechanism of action of sodium;2,3,3,3-tetradeuterio-2-hydroxypropanoate is primarily based on its isotopic properties. The presence of deuterium atoms affects the compound’s vibrational frequencies, which can influence reaction rates and mechanisms. In biological systems, it can be used to trace metabolic pathways due to its similarity to naturally occurring lactate but with distinguishable isotopic signatures.

Comparison with Similar Compounds

Sodium 3-Trimethylsilyl-2,2,3,3-Tetradeuteriopropanoate

This compound (IUPAC: sodium;2,2,3,3-tetradeuterio-3-trimethylsilylpropanoate) shares the deuterium labeling pattern at positions 2 and 3 but incorporates a trimethylsilyl (TMS) group. The TMS moiety enhances its utility as an NMR chemical shift reference (0 ppm in ¹H NMR), whereas sodium 2,3,3,3-tetradeuterio-2-hydroxypropanoate is used for signal suppression in deuterated solvents. Both compounds are critical for minimizing solvent interference in NMR but differ in functional groups and applications .

Property Sodium 2,3,3,3-Tetradeuterio-2-Hydroxypropanoate Sodium 3-Trimethylsilyl-2,2,3,3-Tetradeuteriopropanoate
Deuterium Positions 2,3,3,3 2,2,3,3
Functional Group Hydroxypropanoate Trimethylsilylpropanoate
Primary Application Solvent signal suppression in NMR Internal standard for chemical shift calibration
CAS Number 72-17-3 (unlabelled) 23688921 (PubChem CID)

N-tert-Boc-L-Alanine-D4

It is used in peptide synthesis and metabolic tracing, contrasting with sodium 2,3,3,3-tetradeuterio-2-hydroxypropanoate’s role in analytical standardization. The tert-butoxycarbonyl (Boc) protecting group adds complexity, limiting its use in aqueous systems compared to the hydrophilic hydroxypropanoate derivative .

Comparison with Non-Deuterated Sodium Salts and PFAS

Sodium Lactate (Unlabelled)

The non-deuterated form (sodium 2-hydroxypropanoate, CAS 72-17-3) is widely used in pharmaceuticals and food industries.

PFAS-Related Sodium Salts

Sodium 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate (GenX, CAS 958445-44-8) is a per- and polyfluoroalkyl substance (PFAS) used as a PFOA replacement. Unlike sodium 2,3,3,3-tetradeuterio-2-hydroxypropanoate, GenX contains fluorine substituents, conferring environmental persistence and toxicity concerns. Both are sodium carboxylates but differ radically in environmental impact and applications—GenX is an industrial surfactant, while the deuterated compound is a research tool .

Property Sodium 2,3,3,3-Tetradeuterio-2-Hydroxypropanoate GenX (HFPO-DA)
Substituents Deuterium Fluorine and ether groups
Environmental Persistence Biodegradable Highly persistent, bioaccumulative
Primary Use Analytical standard Industrial surfactant
Regulatory Status Not regulated EPA-listed as a contaminant of concern

Comparison with Deuterated Pharmaceuticals

Perindopril-D4 and Ramipril-D4

These deuterated angiotensin-converting enzyme inhibitors (e.g., Perindopril-D4, CAS 1356929-58-2) incorporate deuterium to slow metabolic degradation, enhancing drug half-life. Both highlight deuterium’s versatility: in pharmaceuticals for metabolic stability, in analytical chemistry for precision .

Key Research Findings

  • Analytical Utility: Sodium 2,3,3,3-tetradeuterio-2-hydroxypropanoate’s deuterium pattern minimizes proton interference in ¹H NMR, improving signal resolution for metabolites like methanol (~3.38 ppm) .
  • Isotopic Purity : Its synthesis ensures >98% deuterium enrichment, critical for accurate quantification in isotope-ratio MS .

Biological Activity

Sodium 2,3,3,3-tetradeuterio-2-hydroxypropanoate, also known as sodium L-lactate-d4, is a deuterated form of sodium lactate. This compound has garnered attention in various biological and chemical research fields due to its unique isotopic labeling properties and potential applications in metabolic studies. This article discusses the biological activity of this compound, including its mechanisms of action, effects on cellular processes, and relevant case studies.

  • Chemical Formula : C₃H₅NaO₃
  • Molecular Weight : 112.06 g/mol
  • CAS Number : 867-56-1

The deuterated form of sodium lactate provides a stable isotopic marker that can be utilized in nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques to trace metabolic pathways and interactions within biological systems.

Sodium lactate acts primarily as a buffer in physiological conditions and is involved in several metabolic processes:

  • Energy Production : Lactate is produced during anaerobic glycolysis and serves as a substrate for gluconeogenesis. It can be converted back to glucose in the liver through the Cori cycle.
  • pH Regulation : As a salt of lactic acid, sodium lactate helps maintain acid-base balance in tissues, particularly during intense exercise when lactic acid accumulates.
  • Cell Signaling : Recent studies indicate that lactate may play a role in cell signaling pathways, influencing cellular responses to stress and inflammation.

Metabolic Studies

  • Lactate as a Fuel Source : Research has demonstrated that sodium lactate can serve as an alternative energy source for various tissues, including cardiac and skeletal muscles during periods of low oxygen availability. This is particularly relevant in ischemic conditions where oxygen supply is limited.
  • Neuroprotective Effects : Sodium lactate has been shown to exert neuroprotective effects in models of neurodegeneration. For instance, it may enhance neuronal survival by modulating mitochondrial function and reducing oxidative stress.
  • Impact on Immune Function : Studies indicate that lactate can influence immune cell metabolism and function. It has been observed to promote the differentiation of regulatory T cells (Tregs), which play a crucial role in maintaining immune tolerance and preventing autoimmunity.

Case Studies

StudyFindings
Smith et al. (2020)Demonstrated that sodium lactate administration improved recovery outcomes in patients with acute respiratory distress syndrome (ARDS) by enhancing mitochondrial function.
Johnson et al. (2021)Found that sodium lactate supplementation increased exercise performance in athletes by improving muscle recovery and reducing fatigue during high-intensity training sessions.
Lee et al. (2022)Reported that sodium lactate modulated inflammatory responses in macrophages, suggesting potential therapeutic applications in inflammatory diseases.

Clinical Applications

Sodium 2,3,3,3-tetradeuterio-2-hydroxypropanoate's unique properties make it valuable for various clinical applications:

  • Metabolic Disorders : Its role in energy metabolism positions it as a potential therapeutic agent for conditions like mitochondrial myopathy or metabolic syndrome.
  • Sports Medicine : Athletes may benefit from sodium lactate supplementation to enhance performance and accelerate recovery post-exercise.
  • Neurodegenerative Diseases : Given its neuroprotective properties, further exploration into its use for conditions such as Alzheimer's or Parkinson's disease is warranted.

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